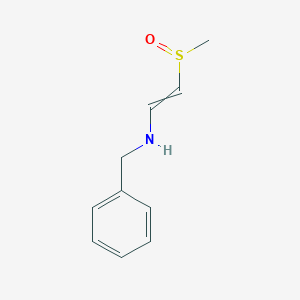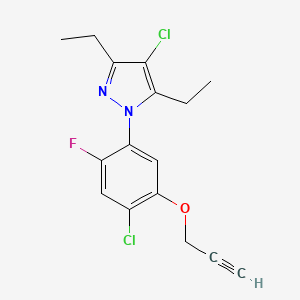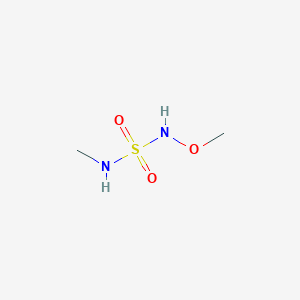![molecular formula C14H26O2Si B14315759 Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- CAS No. 112897-11-7](/img/structure/B14315759.png)
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound features a silane group bonded to a butoxy group, which in turn is attached to a furan ring. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- typically involves the reaction of a furan derivative with a silane precursor. One common method involves the use of a Grignard reagent derived from 4-(2-furanyl)butyl bromide, which reacts with a silane compound such as tert-butyl(dimethyl)silane under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The silane group can participate in substitution reactions, where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- involves its interaction with molecular targets through its silane and furan functional groups. The silicon atom in the silane group can form strong bonds with oxygen and other electronegative atoms, facilitating the formation of stable complexes. The furan ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility. These interactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, (4-bromo-2-furanyl)oxydimethyl-: Contains a bromine atom in place of the butoxy group.
Silane, (4,5-dihydro-2-furanyl)oxydimethyl-: Features a dihydrofuran ring instead of a furan ring.
Uniqueness
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- is unique due to the presence of the butoxy group attached to the furan ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
112897-11-7 |
|---|---|
Molekularformel |
C14H26O2Si |
Molekulargewicht |
254.44 g/mol |
IUPAC-Name |
tert-butyl-[4-(furan-2-yl)butoxy]-dimethylsilane |
InChI |
InChI=1S/C14H26O2Si/c1-14(2,3)17(4,5)16-12-7-6-9-13-10-8-11-15-13/h8,10-11H,6-7,9,12H2,1-5H3 |
InChI-Schlüssel |
PDMIQBJEAJZEJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
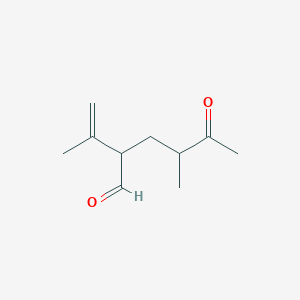
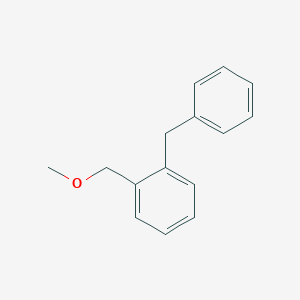
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
